N-(2-methylpropyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Overview
Description
N-(2-methylpropyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide: is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The compound also contains a carboxamide group, a methylsulfonyl group, and a 2-methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Sulfonylation: The methylsulfonyl group can be introduced by reacting the indole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Alkylation: The 2-methylpropyl group can be introduced through an alkylation reaction using an appropriate alkyl halide and a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the methylsulfonyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring and sulfonyl group.
Reduction: Amino derivatives of the carboxamide group.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it a potential candidate for drug development.
Protein Binding: The compound can bind to specific proteins, affecting their function and activity.
Medicine:
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Diagnostics: The compound can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: The compound can be used in the formulation of pharmaceutical products.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, the compound can interact with proteins, altering their conformation and function. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways.
Comparison with Similar Compounds
N-methylpropanamide: A simple amide derivative with similar structural features.
N-methylindole: An indole derivative with a methyl group at the nitrogen atom.
Methylsulfonylindole: An indole derivative with a methylsulfonyl group.
Uniqueness: N-(2-methylpropyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methylpropyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)9-15-14(17)12-4-5-13-11(8-12)6-7-16(13)20(3,18)19/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEMZVLUSFHLFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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